4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Overview
Description
4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as an E3 ligase ligand methylated negative control and as a ligand for PROTAC research.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction.
Mode of Action
The compound acts by reducing the levels or activity of TNF-α . This is achieved by preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Biochemical Pathways
It is known that the compound plays a role in the regulation of the inflammatory response, which is often associated with high levels of tnf-α .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation . By reducing the levels or activity of TNF-α, the compound can help to alleviate the symptoms of diseases or conditions associated with high levels of this cytokine .
Biochemical Analysis
Biochemical Properties
The compound 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with the Cereblon (CRBN) protein
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, but the precise details of these interactions are still being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving the appropriate starting materials and reagents. One common synthetic route involves the reaction of 2,6-dioxopiperidin-3-yl with appropriate amino and methyl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes, which may include the use of reactors, catalysts, and purification techniques to ensure the production of high-purity material suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in studying protein degradation pathways.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal levels or activities of certain proteins.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pomalidomide: A closely related compound with similar applications in medical research.
Thalidomide: Another compound with a similar structure and therapeutic potential.
Uniqueness: 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique in its specific applications as an E3 ligase ligand and its role in PROTAC research, distinguishing it from other similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound for various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-16-10(18)6-5-9(13(16)20)17-12(19)7-3-2-4-8(15)11(7)14(17)21/h2-4,9H,5-6,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWQOCGODHPKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352827-50-9 | |
Record name | 4-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.